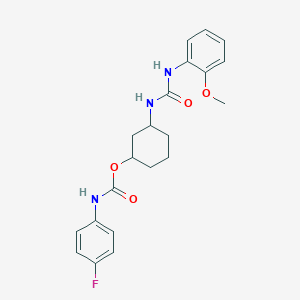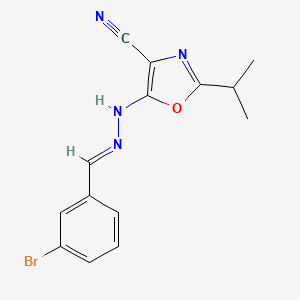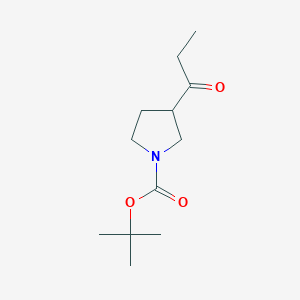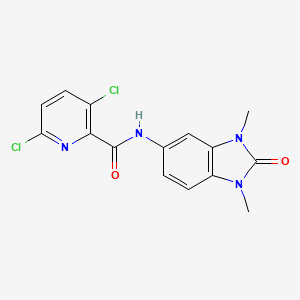
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate, also known as MCC-465, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate works by inhibiting the enzyme sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are important signaling molecules that play a role in regulating blood pressure, inflammation, and pain. By inhibiting sEH, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate increases the levels of EETs, leading to the observed anti-inflammatory, analgesic, and anti-hypertensive effects.
Biochemical and Physiological Effects:
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to improve endothelial function and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of EETs in various biological processes. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is also relatively stable and can be used in in vitro and in vivo experiments. However, one limitation of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate is its low solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate. One area of interest is its potential in the treatment of cancer. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is the development of more potent and selective sEH inhibitors. Finally, the use of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate in combination with other drugs or therapies is an area of potential future research.
Métodos De Síntesis
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate involves the reaction of 3-(2-methoxyphenyl) urea with cyclohexyl isocyanate to form 3-(3-(2-methoxyphenyl)ureido)cyclohexylurea. This compound is then reacted with 4-fluorophenyl isocyanate to form 3-(3-(2-methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-hypertensive effects. 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has also been investigated for its potential in the treatment of cardiovascular diseases, diabetes, and cancer. The compound has been shown to improve insulin sensitivity and reduce inflammation in diabetic mice. In addition, 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been shown to reduce blood pressure in hypertensive rats.
Propiedades
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-28-19-8-3-2-7-18(19)25-20(26)23-16-5-4-6-17(13-16)29-21(27)24-15-11-9-14(22)10-12-15/h2-3,7-12,16-17H,4-6,13H2,1H3,(H,24,27)(H2,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUNDJUCJKZMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)
![3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2856151.png)
![N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2856152.png)

![2-(1-Bicyclo[1.1.1]pentanylsulfonyl)acetic acid](/img/structure/B2856154.png)


![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2856160.png)
![Tert-butyl N-[1-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]cyclopropyl]carbamate](/img/structure/B2856163.png)
![5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)


